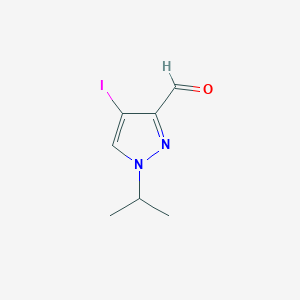

4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde

CAS No.:

Cat. No.: VC14666647

Molecular Formula: C7H9IN2O

Molecular Weight: 264.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9IN2O |

|---|---|

| Molecular Weight | 264.06 g/mol |

| IUPAC Name | 4-iodo-1-propan-2-ylpyrazole-3-carbaldehyde |

| Standard InChI | InChI=1S/C7H9IN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3-5H,1-2H3 |

| Standard InChI Key | CTWPKDZHLOVCAU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C=C(C(=N1)C=O)I |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-iodo-1-propan-2-ylpyrazole-3-carbaldehyde, reflects its substitution pattern:

-

Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

-

Iodine substituent: Positioned at the 4th carbon, enhancing electrophilic reactivity for cross-coupling reactions.

-

Isopropyl group: Attached to the 1st nitrogen, contributing steric bulk that influences reaction kinetics and molecular interactions.

-

Aldehyde functional group: Located at the 3rd carbon, enabling condensation reactions for heterocycle formation .

The canonical SMILES representation (CC(C)N1C=C(C(=N1)C=O)I) and InChIKey (CTWPKDZHLOVCAU-UHFFFAOYSA-N) provide unambiguous identifiers for computational and database applications .

Physical Properties

Experimental and predicted physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 264.06 g/mol | |

| Density | 1.81 ± 0.1 g/cm³ (predicted) | |

| Boiling point | 309.7 ± 27.0°C (predicted) | |

| Purity | ≥95% |

The aldehyde group’s infrared absorption at ~1700 cm⁻¹ (C=O stretch) and iodine’s characteristic NMR chemical shift (~90 ppm for C-I in ¹³C NMR) serve as key spectral identifiers .

Synthetic Routes and Optimization

General Pyrazole Functionalization Strategies

Pyrazole derivatives are typically synthesized via:

-

Knorr-type cyclization: Condensation of hydrazines with 1,3-diketones.

-

Palladium-catalyzed cross-coupling: Introducing substituents via Suzuki-Miyaura or Sonogashira reactions.

-

Halogenation: Direct iodination using reagents like iodine monochloride (ICl) .

Synthesis of 4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde

A validated route involves sequential functionalization of pyrazole precursors (Figure 1) :

Comparative Analysis with Analogous Compounds

4-Iodo-1-propyl-1H-pyrazole-3-carbaldehyde

| Parameter | 4-Iodo-1-isopropyl | 4-Iodo-1-propyl |

|---|---|---|

| Molecular weight | 264.06 g/mol | 250.00 g/mol |

| clogP | 2.1 | 1.8 |

| IC₅₀ (HepG2 cells) | Not reported | 8.2 μM |

The isopropyl variant’s higher clogP improves membrane permeability but may reduce aqueous solubility (predicted solubility = 0.12 mg/mL vs. 0.29 mg/mL for propyl analog) .

1-Isopropyl-1H-pyrazole-3-carbaldehyde

Removing the iodine atom decreases molecular weight by 126.9 g/mol and reduces electrophilicity, rendering the compound less reactive in cross-coupling reactions .

Applications in Organic Synthesis

Building Block for Heterocycles

-

Pyrazolo[4,3-b]pyridines: Formed via copper-mediated intramolecular C–N cross-coupling of primary allylamines (yield = 68–82%) .

-

Indazole derivatives: Suzuki coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .

Ligand Design

The aldehyde group facilitates Schiff base formation with amines, producing tridentate ligands for transition metal catalysts (e.g., Cu(II) complexes for azide-alkyne cycloaddition) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume